N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Overview
Description
N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a trifluoromethyl group, a triazolopyridazine ring, and a piperidine carboxamide moiety
Preparation Methods
The synthesis of N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazolopyridazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.
Attachment of the Piperidine Carboxamide Moiety: This step involves the coupling of the piperidine derivative with the triazolopyridazine intermediate, often using coupling agents like EDCI or DCC.
Final Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the carboxamide group can be achieved under acidic or basic conditions, leading to the formation of carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It is used in studies exploring its effects on cellular processes, signaling pathways, and interactions with biomolecules.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of action.
Industrial Applications: It may be utilized in the development of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing downstream signaling pathways. The trifluoromethyl group and triazolopyridazine ring play crucial roles in enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Trifluoromethyl Ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry for their unique properties.
Triazolopyridazine Derivatives: Compounds with the triazolopyridazine core are studied for their diverse biological activities.
Piperidine Carboxamides: These compounds are known for their pharmacological potential and are used in drug development.
The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N6O/c20-14-4-2-1-3-13(14)11-24-17(30)12-7-9-28(10-8-12)16-6-5-15-25-26-18(19(21,22)23)29(15)27-16/h1-6,12H,7-11H2,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSCIOEMBBPJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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